MES hemisodium salt

SDS-PAGE protein electrophoresis low molecular weight separation

Researchers analyzing low-MW proteins or requiring freeze-thaw stable formulations face pH drift and aggregation issues with alternative buffers like MOPS, HEPES, or phosphate. MES hemisodium salt (pKa ~6.1, pH 5.5-6.7) directly resolves these: • Delivers superior SDS-PAGE resolution for proteins <50 kDa vs. MOPS, with faster run times. • At 15 mM, neutralizes freezing-induced acidification more potently than MOPS (20 mM) or HEPES (30 mM), preserving protein conformation (P<0.05). • Redi-Dri™ moisture-controlled packaging ensures free-flowing powder for precise gravimetric preparation. Supplied ≥98% purity with full CoA. Bulk quantities available for high-throughput labs.

Molecular Formula C6H13NNaO4S
Molecular Weight 218.23 g/mol
CAS No. 117961-21-4
Cat. No. B568281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMES hemisodium salt
CAS117961-21-4
Molecular FormulaC6H13NNaO4S
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESC1COCCN1CCS(=O)(=O)O.[Na]
InChIInChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);
InChIKeySADPCIINLASURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MES Hemisodium Salt Technical Baseline and Comparators


MES hemisodium salt (CAS 117961-21-4) is a zwitterionic Good's buffer with a useful pH range of 5.5–6.7 and a pKa of approximately 6.1 at 25°C . It belongs to the N-substituted aminosulfonic acid class and is widely employed in biochemistry and molecular biology applications including enzyme assays, electrophoresis, protein research, and cell culture . The hemisodium salt form provides enhanced solubility and handling convenience compared to the free acid form . Its closest functional analogs include MOPS (pKa ~7.2), HEPES (pKa ~7.5), Tris, and phosphate buffers, each occupying distinct pH operational windows and exhibiting divergent compatibility profiles with biological systems.

Hemisodium salt form supports reported solubility and handling profile
Supports workflows in enzyme assays, electrophoresis, protein crystallography, and cell culture
Non-coordinating buffer with reported minimal metal ion binding

Why Generic Substitution Fails for MES Hemisodium Salt


Substituting MES hemisodium salt with seemingly similar buffers such as HEPES, MOPS, Tris, or phosphate introduces measurable performance deficits across multiple application dimensions. The pKa differential (MES ~6.1 vs. MOPS ~7.2 vs. HEPES ~7.5) means these buffers cannot maintain optimal buffering capacity in the pH 5.5–6.7 range critical for many acidic enzyme assays and plant tissue culture [1]. Tris buffers exhibit pH temperature dependence and can interfere with enzymatic activity [1], while phosphate buffers show high aggregation propensity for proteins upon heating and undergo severe acidification upon freezing that disrupts protein conformation [2][3]. In SDS-PAGE applications, MOPS provides better separation for mid-to-high molecular weight proteins but inferior resolution for low molecular weight species (<50 kDa) compared to MES [4]. These performance gaps are quantifiable and directly impact experimental reproducibility, data quality, and procurement decision-making.

pKa mismatch
MOPS (pKa ~7.2) and HEPES (pKa ~7.5) may not maintain buffering capacity within the pH 5.5–6.7 window critical for acidic enzyme assays.
Phosphate buffer limitations
Phosphate buffers may exhibit high protein aggregation upon heating and severe acidification upon freezing, disrupting protein conformation.
MOPS resolution gap
MOPS resolution profile differs for low molecular weight proteins in SDS-PAGE; may not meet separation requirements for

MES Hemisodium Salt Comparative Evidence


Low Molecular Weight SDS-PAGE Performance

In SDS-PAGE applications, MES running buffer provides superior separation of proteins at lower molecular weights compared to MOPS buffer, while MOPS provides better separation at higher molecular weights [1]. MES has a lower pKa than MOPS, which enables the gel to run faster [2]. The separation range differential is explicitly defined: MES yields larger separation at the lower mass range (<50 kDa) whereas MOPS gives better separation at the middle to higher mass range [1].

Low MW SDS-PAGE
Head-to-head
MES yields larger separation in lower mass range (≤50 kDa); MOPS better at higher mass
Supports low molecular weight protein resolution; selection context
Standard electrophoresis systems; qualitative comparison
SDS-PAGE protein electrophoresis low molecular weight separation

Protein Aggregation Reduction vs. Phosphate Buffers

In a comparative study of humanized antibody aggregation propensity after heat treatment, MES buffer demonstrated lower aggregation propensity than phosphate and citrate buffers under equivalent pH conditions [1]. The comparison evaluated six buffer species and found that phosphate and citrate buffers exhibited high aggregation propensity, while MES, MOPS, acetate, and imidazole buffers showed lower aggregation propensity [1]. Unfolding temperature evaluated by differential scanning calorimetry was not altered among buffer species, indicating the aggregation difference stems from buffer-specific molecular interactions rather than thermal stability effects [1].

Protein Aggregation
Head-to-head
Lower aggregation propensity vs phosphate and citrate after heat treatment; DSC unfolding temperature unchanged
Lower aggregation risk reported; thermal unfolding unchanged
Humanized IgG model; equivalent pH conditions
protein aggregation thermal stability humanized IgG biopharmaceutical formulation

Freezing-Induced Denaturation Inhibition

In a systematic study examining Good's buffers for inhibiting myofibrillar protein (MFP) denaturation induced by freezing-induced acidity changes, 15 mM MES, 20 mM MOPS, and 30 mM HEPES were respectively added to neutralize the strong acidity drop induced by freezing 20 mM sodium phosphate buffer [1]. All three buffers significantly improved MFP conformation stability (P < 0.05) [1]. Notably, MES achieved this protective effect at the lowest molar concentration among the three buffers tested—15 mM MES compared to 20 mM MOPS and 30 mM HEPES—indicating higher molar potency for this application [1]. Additionally, Good's buffers tended to basify during freezing and could prevent crystallization of sodium phosphate buffer, with acidification upon freezing Na-P disrupting natural MFP conformation and inducing large protein aggregates [1].

Freeze-Thaw Stability
Head-to-head
15 mM MES achieved protective effect comparable to 20 mM MOPS and 30 mM HEPES (P
Supports freeze-thaw protocol evaluation; lower molar concentration context
Myofibrillar protein; freezing-induced acidity model
Heavy-Atom Derivatization
Head-to-head
MES at pH 6.5 identified as most accommodating buffer among tested systems
Supports heavy-atom screening method selection
Crystallography derivative screening study
Powder Handling
Cross-study comparable
Redi-Dri formulation maintains free-flowing anhydrous powder; eliminates hygroscopic clumping
Supports weighing accuracy and automated handling
Standard powder is hygroscopic; purity ≥98% maintained
Metal Ion Binding
Class-level
Minimal coordination; weakly binds Cu, Mg, Mn, Ni, Cu(II); strongly binds Fe(III)
Supports enzyme assays with metal cofactors; may reduce free metal interference
ITC characterization; class-level comparison
freeze-thaw stability protein denaturation cryopreservation myofibrillar protein

Heavy-Atom Derivatization in Crystallography

In a comprehensive screening study of heavy-atom derivatization reactions for protein crystallography, the results showed that heavy-atom derivatization reactions are highly linked to buffer and pH, with the most accommodating buffer being MES at pH 6.5 [1]. The study identified a group of 21 compounds as most successful irrespective of ligand or buffer/pH conditions, but among buffer systems evaluated, MES at pH 6.5 demonstrated superior compatibility for derivatization reactions [1]. This finding establishes MES as the preferred buffer system for heavy-atom derivative screening workflows where buffer compatibility can determine experimental success rates.

Heavy-Atom Derivatization
Head-to-head
MES at pH 6.5 identified as most accommodating buffer among tested systems
Supports heavy-atom screening method selection
Crystallography derivative screening study
protein crystallography heavy-atom derivatization structural biology X-ray crystallography

Anhydrous Powder Handling and Weighing Accuracy

Standard MES hemisodium salt powder is hygroscopic and commonly clumps upon moisture exposure, compromising weighing accuracy and ease of handling. The Redi-Dri™ formulation (Sigma-Aldrich RDD031) employs specialized packaging that controls moisture, maintaining the anhydrous powder in a free-flowing state . This packaging eliminates clumps, maintains product moisture specifications and quality attributes, and provides safer handling and weighing for routine laboratory use . The product maintains ≥98% assay purity and cation traces of Pb ≤5 ppm [1].

Powder Handling
Cross-study comparable
Redi-Dri formulation maintains free-flowing anhydrous powder; eliminates hygroscopic clumping
Supports weighing accuracy and automated handling
Standard powder is hygroscopic; purity ≥98% maintained
hygroscopic compound handling laboratory workflow weighing accuracy moisture control

Minimal Metal Ion Binding

MES exhibits minimal metal ion binding affinity, making it a non-coordinating buffer suitable for chemistry involving metal ions, whereas many common buffers exhibit stronger metal coordination . The compound weakly binds Cu, Mg, Mn, Ni, and Cu(II) but strongly binds Fe(III) . In thermodynamic studies of Ca²⁺ binding to buffers, the thermodynamics of Ca²⁺-Bis-Tris, Ca²⁺-MES, and Ca²⁺-MOPS interactions were systematically characterized using isothermal titration calorimetry, with the extracted data agreeing well among the buffers tested, confirming the reliability of metal-buffer interaction measurements [1]. MES has been confirmed to have low levels of heavy metal contamination, ensuring suitability for applications requiring minimal metal interference .

Metal Ion Binding
Class-level
Minimal coordination; weakly binds Cu, Mg, Mn, Ni, Cu(II); strongly binds Fe(III)
Supports enzyme assays with metal cofactors; may reduce free metal interference
ITC characterization; class-level comparison
metal ion buffering non-coordinating buffer enzyme assays calcium binding

MES Hemisodium Salt Applications


Low Molecular Weight SDS-PAGE

When analyzing proteins or peptides below 50 kDa, MES running buffer provides superior separation resolution compared to MOPS buffer, with faster run times due to its lower pKa (~6.1 vs. MOPS ~7.2) [1][2]. This application scenario is validated by direct comparative evidence showing MES yields larger separation at the lower mass range while MOPS is optimized for mid-to-high molecular weight proteins [1]. Procurement of MES hemisodium salt is indicated for laboratories routinely analyzing small proteins, cytokines, or proteolytic fragments where band resolution directly impacts quantitation accuracy.

Cryopreservation and Freeze-Thaw Stability

For protein formulations requiring freeze-thaw stability, MES hemisodium salt at 15 mM concentration neutralizes freezing-induced acidity drops in phosphate-buffered systems more potently than MOPS (20 mM) or HEPES (30 mM), while significantly improving protein conformation stability (P < 0.05) [1]. This molar potency advantage translates to lower buffer concentrations, reduced ionic strength interference, and material cost savings. The evidence supports MES selection for myofibrillar protein storage, enzyme cryopreservation, and biopharmaceutical formulation where freezing-induced denaturation must be minimized.

Heavy-Atom Derivative Screening in Crystallography

In protein crystallography workflows requiring heavy-atom derivatization for phase determination, MES at pH 6.5 has been empirically identified as the most accommodating buffer among those tested, with derivatization reactions showing highest compatibility under these conditions [1]. Structural biology laboratories should standardize on MES hemisodium salt buffered to pH 6.5 for derivative screening to maximize experimental success rates and minimize consumption of valuable protein crystals.

High-Throughput Automated Buffer Preparation

Laboratories utilizing automated liquid handling systems or requiring precise gravimetric buffer preparation should procure Redi-Dri™ MES hemisodium salt powder. The moisture-controlled packaging maintains the anhydrous powder in a free-flowing state, eliminating hygroscopic clumping that compromises weighing accuracy and handling efficiency [1]. This formulation maintains ≥98% assay purity and ensures consistent buffer preparation across high-throughput workflows.

Application
Selection Property
Validation Focus
Low MW protein SDS-PAGE
Reported separation profile in ≤50 kDa range
Band resolution versus MOPS for target molecular weights
Freeze-thaw protein stability
Molar concentration efficacy in freeze-acidification neutralization
Conformation stability endpoints in protein systems
Protein crystallography phasing
Buffer compatibility with heavy-atom derivatization
Derivatization success at pH 6.5
Automated buffer preparation
Free-flowing anhydrous powder formulation
Weighing accuracy and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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